molecular formula C8H9NO B1605837 Danaidal CAS No. 27628-46-2

Danaidal

Cat. No. B1605837
CAS RN: 27628-46-2
M. Wt: 135.16 g/mol
InChI Key: BJPOKRZUBPDZRC-UHFFFAOYSA-N
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Description

Danaidal is a chemical compound that has gained considerable attention from the scientific community due to its unique physical and chemical properties as well as its potential applications in various fields of research and industry. It is associated with the male pheromones of certain insects .


Synthesis Analysis

The synthesis of Danaidal has been discussed in a paper by Johannes M. Wiest and Thorsten Bach . They proposed a route to 2-substituted 3-cyanopyrroles, which are essential for the total synthesis of Danaidal .

Scientific Research Applications

Synthesis and Pheromonal Applications

Danaidal, identified as a sex pheromone in certain Lepidoptera species, has been synthesized through various chemical processes for research purposes. In a study by Röder, Wiedenfeld, and Bourauel (1986), Danaidal was synthesized from ethyl 2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate, highlighting its chemical properties and potential applications in understanding insect behavior and communication (Röder, Wiedenfeld, & Bourauel, 1986). Similarly, Krasnoff, Bjostad, and Roelofs (1987) identified Danaidal in male pheromones of Phragmatobia fuliginosa and Pyrrharctia isabella, contributing to the understanding of sexual communication and mating behavior in these species (Krasnoff, Bjostad, & Roelofs, 1987).

Chemical Analysis and Applications

Further studies have explored the chemical composition of Danaidal in various species. Komae et al. (1982) investigated the components in the hairpencil secretions of Danaid butterflies, revealing insights into the taxonomic significance of these compounds (Komae et al., 1982). Wiest and Bach (2016) discussed a method for the synthesis of Danaidal, contributing to the field of organic chemistry and providing a pathway for further research on this compound (Wiest & Bach, 2016).

Ecological and Behavioral Studies

Krasnoff and Roelofs (1989) demonstrated the dependence of Danaidal presence in male scent organs on the larval diet, providing insights into ecological interactions and evolutionary adaptations (Krasnoff & Roelofs, 1989). Additionally, Boppré (1978) reviewed the role of Danaidal in the pheromone biology of Danaid butterflies, emphasizing its importance in plant relationships and mimicry in butterfly evolution (Boppré, 1978).

Safety And Hazards

The Material Safety Data Sheet for Danaidal suggests that it may pose certain hazards. In case of exposure, it recommends flushing eyes or skin with plenty of water, and seeking medical attention .

properties

IUPAC Name

6,7-dihydro-5H-pyrrolizine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-6-7-3-5-9-4-1-2-8(7)9/h3,5-6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPOKRZUBPDZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN2C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182009
Record name 5H-Pyrrolizine, 6,7-dihydro-1-formyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Formyl-6,7-dihydro-5H-pyrrolizine

CAS RN

27628-46-2
Record name 5H-Pyrrolizine, 6,7-dihydro-1-formyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027628462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Pyrrolizine, 6,7-dihydro-1-formyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

13.21 g (0.1 mol) of 7-cyano-2,3-dihydro-1H-pyrrolizine is dissolved in 150 ml of absolute toluene and cooled to -20° C. To this solution is added dropwise 108 ml (0.13 mol) of a 1.2-molar diisobutyl aluminum hydride solution in toluene; the mixture is then warmed to room temperature, stirred for another hour, and decomposed with 300 ml of 10% aqueous citric acid solution. The product is extracted with methylene chloride, the organic phase is dried, concentrated, and the residue recrystallized from ether, thus obtaining 8.0 g (59% of theory) of 7-formyl-2,3-dihydro-1H-pyrrolizine, mp 58° C.
Quantity
13.21 g
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150 mL
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300 mL
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Synthesis routes and methods II

Procedure details

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CC(C)C[Al+]CC(C)C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
JM Wahl, T Bach - The Journal of Organic Chemistry, 2016 - ACS Publications
The title compounds were prepared in a two-step sequence from 4,4-dimethoxybutyronitrile and the respective esters by Claisen condensation and subsequent Paal–Knorr pyrrole …
Number of citations: 17 pubs.acs.org
SB Krasnoff, LB Bjostad, WL Roelofs - Journal of chemical ecology, 1987 - Springer
… females to danaidal relative to hydroxydanaidal was not due to the lower temperatures obtaining during the danaidal test, we assayed several of the subjects in the danaidal test with …
Number of citations: 34 link.springer.com
SB Krasnoff, WL Roelofs - Journal of Chemical Ecology, 1989 - Springer
… For Phragmatobia, we show that the ratio of danaidal to hydroxydanaidal in the coremata varies with the species of PAcontaining plant ingested by a larva. For Pyrrharctia, we present …
Number of citations: 61 link.springer.com
JM Wiest - 2016 - mediatum.ub.tum.de
… Two natural products, danaidal and suffrutine A, could be synthesized using this protocol. In … den Zugang zu zwei Naturstoffen, namentlich Danaidal und Suffrutine A, ermöglichte. Des …
Number of citations: 0 mediatum.ub.tum.de
M Boppré, RL Petty, D Schneider… - Journal of comparative …, 1978 - Springer
… danaidal and 3. hydroxy-danaidal for 6,7-dihydro5 H-pyrrolizine- 1-carboxaldehyde (Fig. 1 B) and 7- hydr oxy- 6,7 - dihydr o - 5H - pyrr olizine- 1 - carb oxaldehyde (Fig. 1 C) respectively…
Number of citations: 64 link.springer.com
H Komae, A Nishi, N Hayashi, C Wesou… - Agricultural and …, 1983 - Taylor & Francis
… The Some male danaid butterflies have two kinds of organ, individual components (danaidone (1) and hydroxyabdominal hairpencils and alar scent organs, on the danaidal (2)) of the …
Number of citations: 14 www.tandfonline.com
S Schulz - Tiger moths and woolly bears: behavior, ecology, and …, 2009 - books.google.com
… usually had danaidal and only trace amounts of hydroxydanaidal, whereas P. isabella males with more than 1 μg pheromone usually contained a ratio of hydroxydanaidal to danaidal in …
Number of citations: 14 books.google.com
D Schneider, S Schulz, E Priesner, J Ziesmann… - Journal of Comparative …, 1998 - Springer
… 20 μg and 1.5 μg, respectively, of HOdal/male and traces of danaidal. The bodies of both … The new finding of PAs in the bodies of both sexes and of HOdal and danaidal in the coremata, …
Number of citations: 89 link.springer.com
H Wiedenfeld, E Röder - Planta Medica, 1991 - thieme-connect.com
… Some of these insects sequester the PAs from plants and use them as defense agents and as precursors for the pheromones danaidone, danaidal, and hydroxydanaidal (1). This insect…
Number of citations: 118 www.thieme-connect.com
WK CONNER - Journal of the Lepidopterists' Society, 1997 - images.peabody.yale.edu
… The pheromonal signals they release have been characterized in several cases, and the compound hydroxydanaidal (or the related compound danaidal) has been identified repeatedly …
Number of citations: 9 images.peabody.yale.edu

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